BenchChemオンラインストアへようこそ!

Neboglamine

Schizophrenia Neuronal Activation FLI

Neboglamine is a glycine-site NMDA PAM that uniquely enhances glutamatergic signaling without inducing striatal hyperactivation (unlike haloperidol) or psychotomimetic effects (unlike ketamine). Its clean pharmacology makes it the superior tool for schizophrenia hypofunction studies and addiction research. Orally bioactive, validated in PCP models, and in Phase II trials for cocaine dependence. Procure high-purity, research-grade Neboglamine to ensure reproducible, translationally relevant results.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
CAS No. 163000-63-3
Cat. No. B1678000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeboglamine
CAS163000-63-3
Synonyms(S)-4-amino-5-((4,4-dimethylcyclohexyl)amino)-5-oxopentanoic acid
(S)-4-amino-N-(4,4-dimethylcyclohexyl)glutaramic acid
4-amino-5-((4,4-dimethylcyclohexyl)amino)-5-oxopentanoic acid
CR 2249
CR-2249
CR2249
neboglamine
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C
InChIInChI=1S/C13H24N2O3/c1-13(2)7-5-9(6-8-13)15-12(18)10(14)3-4-11(16)17/h9-10H,3-8,14H2,1-2H3,(H,15,18)(H,16,17)/t10-/m0/s1
InChIKeyVCRGLZYPNNAVRP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neboglamine CAS 163000-63-3: Procurement Guide for a Positive Allosteric Modulator of the NMDA Glycine Site in Schizophrenia and Addiction Research


Neboglamine (CAS 163000-63-3), also known as CR-2249 and XY-2401, is a synthetic small molecule classified as a positive allosteric modulator (PAM) of the glycine site on the N-methyl-D-aspartate (NMDA) receptor [1]. It is under development by Rottapharm and is in Phase II clinical trials for the treatment of schizophrenia and cocaine dependence [1]. Neboglamine is characterized by its ability to enhance NMDA receptor-mediated neurotransmission by facilitating the binding of the endogenous co-agonist glycine, without directly activating the receptor [1].

Why Neboglamine Cannot Be Substituted with Other NMDA Glycine Site Modulators or Antipsychotics


Neboglamine's unique pharmacological profile as a positive allosteric modulator of the NMDA glycine site results in a distinct pattern of neuronal activation and a favorable side effect profile compared to traditional antipsychotics and other NMDA modulators. Unlike haloperidol, a typical antipsychotic, neboglamine does not induce hyperactivation of the dorsolateral striatum, a brain region associated with extrapyramidal side effects [1]. Furthermore, unlike the NMDA channel blocker ketamine, neboglamine does not induce psychosis-like side effects due to its selective glycine site modulation [2]. These key differences in target engagement and downstream signaling make neboglamine a non-interchangeable research tool for investigating NMDA receptor hypofunction in neuropsychiatric disorders.

Quantitative Differentiation of Neboglamine from Key Comparators: A Data-Driven Evidence Guide


Neboglamine vs. D-Serine and Antipsychotics: A Direct Head-to-Head Comparison of Neuronal Activation (FLI) in Rat Forebrain

In a head-to-head comparison in rats, neboglamine (20 mg/kg, s.c.) significantly increased the number of Fos-like immunoreactivity (FLI)-positive cells, a marker of neuronal activation, in the prefrontal cortex (PFCX), nucleus accumbens (NAc), and lateral septal nucleus (LSN) [1]. The magnitude of this effect was similar to D-serine, an endogenous glycine site agonist, and comparable to the atypical antipsychotic clozapine and the typical antipsychotic haloperidol. Crucially, the pattern of activation was distinct. Haloperidol caused a dramatic 390-fold increase in FLI in the dorsolateral striatum (DL-STR), a region linked to extrapyramidal motor side effects, while neboglamine, clozapine, and D-serine had no effect in this brain region [1].

Schizophrenia Neuronal Activation FLI

Neboglamine vs. Haloperidol and Clozapine: Preserved Basal Locomotor Activity in Behavioral Models

In the phencyclidine (PCP)-induced hyperlocomotion model of psychosis, neboglamine, like haloperidol, clozapine, and D-serine, significantly inhibited the hyperlocomotion response [1]. However, unlike the antipsychotics haloperidol and clozapine, which also reduce basal levels of locomotor activity, neboglamine and D-serine did not affect basal locomotion [1]. This indicates that neboglamine selectively normalizes drug-induced behavioral disruptions without causing the sedation or motor impairment associated with traditional antipsychotics.

Schizophrenia Behavioral Pharmacology Locomotor Activity

Neboglamine vs. Ketamine: Distinct Safety Profile Based on Mechanism of Action

While direct head-to-head data with ketamine is not available, class-level inference and preclinical data support a clear differentiation in side effect profile. Ketamine is an NMDA receptor channel blocker associated with rapid but transient antidepressant effects and significant psychotomimetic and cognitive side effects [1]. In contrast, neboglamine, as a glycine site PAM, has been reported to have an excellent safety profile and is well-tolerated in preclinical studies, with no evidence of ketamine-like side effects [2]. Furthermore, neboglamine has been shown to restore NMDA-mediated neurotransmitter release in frontal cortex slices exposed to the NMDA antagonist PCP, a mechanism that is opposite to that of ketamine [3].

Antidepressant Side Effect Profile NMDA Modulator

Primary Research and Development Applications for Neboglamine


Investigating NMDA Receptor Hypofunction in Schizophrenia: A Tool to Bypass Dopamine D2 Receptor Antagonism

Neboglamine serves as a critical tool for studying the NMDA receptor hypofunction hypothesis of schizophrenia. Its ability to enhance NMDA receptor signaling at the glycine site provides a direct method to probe the role of glutamatergic dysfunction in negative and cognitive symptoms of the disorder. Unlike traditional antipsychotics that act on dopamine D2 receptors, neboglamine does not induce striatal hyperactivation (a marker of extrapyramidal side effects) and preserves basal motor function [1]. This allows researchers to model the therapeutic potential of enhancing NMDA function without the confounding variables of dopamine receptor blockade. The compound is orally bioactive and has been validated in PCP-induced models of psychosis [1].

Probing Cognitive Enhancement and Neuroplasticity in Rodent Models

Given its role as a glycine site PAM, neboglamine is an ideal candidate for studies on cognitive enhancement and synaptic plasticity. It has demonstrated cognition- and memory-enhancing effects in animal models [1]. Its mechanism of action—enhancing the effects of endogenous glycine—is thought to promote long-term potentiation (LTP) and neuroplasticity. This makes neboglamine a valuable reagent for experiments exploring the molecular basis of learning and memory, and for testing the hypothesis that augmenting NMDA receptor function can reverse cognitive deficits.

Developing Novel Therapeutics for Substance Use Disorders

Neboglamine is currently in Phase II clinical trials for cocaine dependence [1]. Preclinical studies show it can modulate brain regions involved in reward and addiction (e.g., nucleus accumbens) and inhibit behaviors relevant to drug-seeking [1]. For researchers studying addiction, neboglamine offers a unique pharmacological tool to investigate the role of the NMDA glycine site in the neurobiology of substance abuse and to screen for novel treatments that target glutamatergic systems to reduce craving and relapse.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neboglamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.